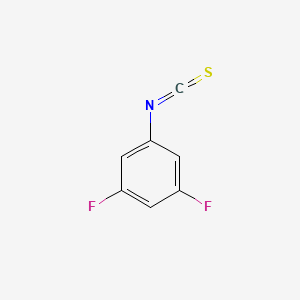

3,5-Difluorophenyl isothiocyanate

Description

The exact mass of the compound 3,5-Difluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXELGKWEMRVTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374279 | |

| Record name | 3,5-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-39-6 | |

| Record name | Benzene, 1,3-difluoro-5-isothiocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3,5-Difluorophenyl Isothiocyanate

Chemical Identity & Bioanalytical Utility

Executive Summary

3,5-Difluorophenyl isothiocyanate (3,5-DFPITC) represents a specialized scaffold in the medicinal chemist’s toolkit, bridging the gap between standard electrophilic linkers and high-sensitivity NMR probes. Unlike its para- or ortho-substituted isomers, the 3,5-difluoro substitution pattern offers a unique combination of electronic symmetry and inductive electron withdrawal without imposing significant steric hindrance at the reactive center. This guide dissects its physicochemical behavior, synthetic utility in thiourea organocatalysis, and emerging role as a 19F-NMR reporter for protein dynamics.

Part 1: Physicochemical Profile

The utility of 3,5-DFPITC is dictated by the meta-positioning of the fluorine atoms. This configuration enhances the electrophilicity of the isothiocyanate (-NCS) carbon via the inductive effect (-I), while maintaining a symmetry that simplifies NMR spectral interpretation.

Table 1: Core Chemical Properties

| Property | Value / Description | Significance |

| CAS Number | 53310-46-0 | Unique identifier for procurement/indexing. |

| Formula | C₇H₃F₂NS | - |

| Molecular Weight | 171.17 g/mol | Low MW allows for high atom economy in fragment-based design. |

| Physical State | Liquid / Low-melting solid | Typically handled as a liquid; density ~1.3–1.4 g/mL. |

| LogP (Predicted) | ~3.5 | High lipophilicity facilitates membrane permeability in cellular assays. |

| Electronic Effect | σ_meta ≈ 0.34 (Hammett) | The meta-F atoms increase the electrophilicity of the -NCS group relative to phenyl isothiocyanate. |

| 19F NMR Shift | ~ -108 to -110 ppm | Distinct region from biological background; symmetry yields simplified signals. |

Part 2: Reactivity & Mechanistic Insight

The "Meta-Activation" Effect

The reactivity of isothiocyanates is governed by the electrophilicity of the central carbon atom (

-

Comparison to PITC: Phenyl isothiocyanate (PITC) is the baseline. 3,5-DFPITC reacts faster with nucleophiles due to the electron-deficient aromatic ring pulling density away from the NCS group.

-

Comparison to Ortho-F: Unlike 2,6-difluoro analogs, the 3,5-substitution does not sterically block the approach of nucleophiles, preserving reaction kinetics while modulating electronics.

Mechanism: Nucleophilic Addition

The primary reaction pathway involves the attack of a nucleophile (amine, thiol) on the isothiocyanate carbon, forming a thiourea or dithiocarbamate.

Figure 1: Nucleophilic addition mechanism. The 3,5-difluoro motif (blue) enhances the electrophilicity of the NCS carbon, facilitating attack by the amine (green) to form the stable thiourea (red).

Part 3: Synthetic Utility & Protocols

Application A: Synthesis of Fluorinated Thioureas

Thioureas derived from 3,5-DFPITC are critical in two fields:

-

Organocatalysis: Analogues of Schreiner’s thiourea where the 3,5-bis(trifluoromethyl) groups are replaced by 3,5-difluoro to fine-tune hydrogen bonding acidity.

-

Medicinal Chemistry: Bioisosteres for urea linkages, offering improved metabolic stability and lipophilicity.

Protocol 1: General Synthesis of N-(3,5-difluorophenyl)-N'-alkylthiourea

Reagents: 3,5-DFPITC (1.0 eq), Primary Amine (1.1 eq), Dichloromethane (DCM) or Ethanol.

-

Preparation: Dissolve 1.0 mmol of 3,5-DFPITC in 5 mL of anhydrous DCM under an inert atmosphere (N₂).

-

Addition: Add 1.1 mmol of the target amine dropwise at 0°C. Note: The electron-deficient ring makes the NCS highly reactive; cooling prevents side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of the NCS spot).

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (typically SiO₂, Hexane:EtOAc gradient).

-

Validation: Confirm structure via 1H NMR (distinct NH singlets at >8 ppm) and 19F NMR (symmetry check).

Application B: 19F NMR Protein Labeling

3,5-DFPITC serves as a sensitive reporter for protein conformational changes. The two equivalent fluorine atoms provide a strong singlet (or coupled triplet) signal that is highly sensitive to the local dielectric environment but distinct from biological background signals.

Protocol 2: Site-Specific Lysine Labeling

Target: Surface-exposed Lysine residues or N-terminus.

-

Buffer Prep: Prepare 50 mM Phosphate or Borate buffer, pH 8.5. Critical: pH must be <9.5 to prevent hydrolysis of the isothiocyanate to the amine, but >8.0 to ensure the Lysine ε-amino group is deprotonated.

-

Stoichiometry: Dissolve protein (50–100 μM) in buffer.

-

Labeling: Add 3,5-DFPITC (dissolved in DMSO) to the protein solution. Final DMSO concentration should be <5%. Use a 5–10 fold molar excess of DFPITC.

-

Incubation: Incubate at 4°C for 12–16 hours or RT for 2 hours with gentle agitation.

-

Quenching: Add excess Tris-HCl (pH 8.0) or Glycine to scavenge unreacted isothiocyanate.

-

Purification: Remove excess small molecules via size-exclusion chromatography (PD-10 column) or dialysis.

-

Analysis: Acquire 19F NMR spectrum. A single peak indicates a homogenous environment; split peaks suggest conformational heterogeneity.

Figure 2: Workflow for 19F-NMR protein labeling. The process prioritizes pH control to favor nucleophilic attack by Lysine over hydrolysis.

Part 4: Handling & Safety

-

Hazards: Like most isothiocyanates, 3,5-DFPITC is a potent lachrymator and skin irritant. It can cause sensitization upon inhalation.[1][2]

-

Storage: Moisture sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen). Hydrolysis yields the corresponding aniline (3,5-difluoroaniline) and COS/CO₂.

-

Disposal: Quench with aqueous ammonia or Tris buffer before disposal into organic waste streams.

References

-

PubChem. (2025).[1] 3,5-Difluorophenyl isothiocyanate | C7H3F2NS.[1] National Library of Medicine. [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry. [Link]

-

Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]

-

Boeszoermenyi, A., et al. (2019).[4] Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. Nature Methods. [Link]

Sources

3,5-Difluorophenyl Isothiocyanate: A High-Fidelity Electrophile for Proteomics and Structural Biology

Executive Summary

3,5-Difluorophenyl isothiocyanate (3,5-DF-PITC) represents a specialized evolution of the classical Edman reagent, phenyl isothiocyanate (PITC). While PITC remains the workhorse of N-terminal protein sequencing, the introduction of fluorine atoms at the meta positions (3,5) confers unique physicochemical properties that elevate this compound from a simple sequencing reagent to a versatile probe for

This technical guide analyzes the biochemical utility of 3,5-DF-PITC, focusing on its enhanced electrophilicity, its utility as a symmetric NMR reporter, and its application in tuning the kinetics of covalent inhibition.

Part 1: Chemical Architecture & Reactivity Profile

Structural Logic: The 3,5-Difluoro Motif

The utility of 3,5-DF-PITC is dictated by the electronic influence of the fluorine substituents on the isothiocyanate (-N=C=S) group.

-

Electronic Activation: Fluorine is highly electronegative. Placing fluorine atoms at the 3 and 5 positions exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This reduces electron density at the isothiocyanate carbon, making it more electrophilic than unsubstituted PITC.

-

Symmetry & NMR: The 3,5-substitution pattern preserves the

symmetry of the phenyl ring (assuming free rotation). This results in the two fluorine atoms being chemically equivalent, producing a single, intense signal in -

Steric Minimalization: Unlike ortho (2,6) substitution, which can sterically hinder nucleophilic attack, meta (3,5) substitution leaves the reactive center accessible while still modulating electronic properties.

Reaction Mechanism: Thiourea Formation

The primary biochemical application of 3,5-DF-PITC is the formation of stable thiourea linkages with primary amines (e.g., Lysine

Figure 1: Nucleophilic Addition Mechanism The following diagram illustrates the nucleophilic attack of a protein amine on 3,5-DF-PITC, followed by proton transfer to form the thiourea derivative.

Caption: Mechanism of thiourea bond formation. The electron-deficient aromatic ring stabilizes the developing negative charge on the nitrogen/sulfur in the transition state.

Part 2: Applications in Structural Biology ( F NMR)

The Fluorine Reporter

F NMR is a powerful tool for studying protein conformation because fluorine is virtually absent in native biological systems (zero background) and has 100% natural isotopic abundance.Why 3,5-DF-PITC?

-

Sensitivity: The presence of two equivalent fluorines doubles the NMR signal intensity compared to mono-fluorinated probes.

-

Chemical Shift Anisotropy (CSA): The rigid phenyl ring provides a predictable CSA tensor, making it useful for studying protein dynamics and tumbling rates.

-

Solvent Accessibility: The chemical shift of the

F signal changes based on the local environment (hydrophobic pocket vs. solvent-exposed), allowing researchers to map conformational changes (e.g., ligand binding).

Experimental Workflow: Protein "Footprinting"

By labeling surface lysines with 3,5-DF-PITC, researchers can generate a "fingerprint" of the protein. When a ligand binds or the protein folds, the environment of specific lysines changes, shifting the corresponding

Table 1: Comparison of Isothiocyanate Probes for NMR

| Probe Reagent | Signal Multiplicity | Steric Bulk | Reactivity (Relative) | Application |

| PITC | N/A ( | Low | 1.0 (Ref) | Edman Sequencing |

| 4-Fluoro-PITC | Singlet (1F) | Low | ~1.2 | Basic |

| 3,5-Difluoro-PITC | Singlet (2F) | Medium | ~2.5 | High-Sensitivity Conformational Analysis |

| Pentafluoro-PITC | Complex | High | >10.0 | Hyper-reactive / Mass Spec |

Part 3: Enhanced Edman Degradation & Proteomics

The "Heavy" Tag

In classical Edman degradation, the N-terminal amino acid reacts with PITC to form a phenylthiohydantoin (PTH) derivative, which is identified by HPLC. Replacing PITC with 3,5-DF-PITC generates 3,5-difluorophenylthiohydantoin (DF-PTH) amino acids.

Advantages:

-

Mass Spectrometry Detection: The specific mass shift induced by the two fluorine atoms (+36 Da vs PITC, distinct isotopic pattern) acts as a high-confidence filter in LC-MS/MS proteomics, distinguishing N-terminal fragments from internal peptides.

-

Chromatographic Resolution: The increased lipophilicity of the difluorophenyl group alters the retention times of the PTH derivatives on C18 columns, potentially resolving amino acids that co-elute under standard PITC protocols (e.g., Ile/Leu).

Part 4: Covalent Inhibitor Design (Medicinal Chemistry)

Isothiocyanates are classified as "warheads" in covalent drug discovery—electrophiles that react with a specific nucleophile (usually Cysteine or Lysine) on a target protein to permanently silence it.

Tuning Reactivity (The Goldilocks Zone)

A critical challenge in covalent drug design is tuning the reactivity.

-

Too reactive: The drug binds non-specifically to albumin and glutathione (toxicity).

-

Too inert: The drug fails to modify the target before dissociating.

3,5-DF-PITC occupies a "sweet spot." The 3,5-difluoro substitution increases reactivity toward nucleophiles compared to unsubstituted phenyl rings but avoids the extreme reactivity of nitro- or pentafluoro-substituted analogs. This allows for the design of Targeted Covalent Inhibitors (TCIs) that only react when positioned precisely in the active site.

Figure 2: Decision Logic for Warhead Selection

Caption: Selection logic for covalent warheads. 3,5-DF-PITC is preferred for lysine targeting where enhanced electrophilicity is required.

Part 5: Experimental Protocol

Protocol: Site-Specific Labeling of Protein Lysines for F NMR

Note: Isothiocyanates are sensitive to hydrolysis. Anhydrous conditions or high concentrations in rapid aqueous buffers are required.

Materials:

-

Target Protein (100

M in PBS, pH 7.4) -

3,5-Difluorophenyl isothiocyanate (100 mM stock in DMSO)

-

Buffer exchange columns (e.g., PD-10)

Step-by-Step Methodology:

-

Preparation: Adjust protein buffer to pH 8.0–8.5 using 0.1 M bicarbonate. The unprotonated amine (

) is the active nucleophile; lower pH will drastically reduce reaction efficiency. -

Addition: Add 3,5-DF-PITC stock to the protein solution to achieve a 10-fold molar excess over the target lysine(s).

-

Critical: Add the reagent dropwise with gentle vortexing to prevent precipitation, as the reagent is hydrophobic.

-

-

Incubation: Incubate at 4°C for 4–12 hours or Room Temperature for 1 hour.

-

Observation: The reaction forms a thiourea linkage.

-

-

Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanate.

-

Purification: Remove excess reagent and hydrolysis byproducts using a desalting column or dialysis against the final NMR buffer.

-

Validation: Verify labeling via Mass Spectrometry (Look for +171.17 Da adduct per label).

Part 6: Safety & Handling

-

Hazards: Like all isothiocyanates, 3,5-DF-PITC is a lachrymator and a potent skin sensitizer . It causes severe skin burns and eye damage (H314).[1]

-

Respiratory: May cause allergy or asthma symptoms if inhaled (H334).[1]

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[2][3][4] Acta Chemica Scandinavica, 4, 283–293. Link (Foundational chemistry of PITC).

-

Giménez, D., et al. (2023). Enlarging the scenario of site directed

F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13, 22055. Link (Methodology for fluorine labeling). - Podhradsky, D., et al. (1979). Utility of Isothiocyanates in Protein Chemistry. Collection of Czechoslovak Chemical Communications.

-

PubChem. (2025). 3,5-Difluorophenyl isothiocyanate | C7H3F2NS.[1] National Library of Medicine. Link (Chemical properties and safety data).

-

Krichel, B., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor.[5][6] ChemMedChem. Link (Application of ITCs as covalent inhibitors).

Sources

- 1. 3,5-Difluorophenyl isothiocyanate | C7H3F2NS | CID 2758332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Storage, Stability, and Handling of 3,5-Difluorophenyl Isothiocyanate

Executive Summary & Chemical Profile

3,5-Difluorophenyl isothiocyanate (3,5-DFPITC) is a potent electrophilic derivatizing agent used primarily in chiral analysis, protein sequencing (Edman degradation variants), and heterocyclic synthesis.

Unlike its non-fluorinated analog (phenyl isothiocyanate, PITC), the presence of two electron-withdrawing fluorine atoms at the meta positions significantly increases the electrophilicity of the isothiocyanate carbon. While this enhances reaction kinetics with nucleophiles (amines, thiols), it simultaneously lowers the activation energy for hydrolysis. Consequently, 3,5-DFPITC requires stricter moisture exclusion and lower storage temperatures than standard isothiocyanates.

Key Physicochemical Properties

| Property | Value | Implication for Handling |

| Molecular Formula | C₇H₃F₂NS | -- |

| Physical State | Liquid (typically) or low-melting solid | Liable to splash; lachrymator. |

| Reactivity | High (Electrophilic) | Reacts rapidly with nucleophiles (H₂O, R-NH₂). |

| Boiling Point | ~210°C (predicted) | Low volatility but high lachrymatory potential. |

| Hydrolysis Risk | High | Degrades to 3,5-difluoroaniline and insoluble ureas. |

Mechanism of Degradation

Understanding the degradation pathway is essential for troubleshooting purity issues. The primary failure mode is moisture-induced hydrolysis , which triggers a cascade leading to insoluble precipitates (substituted thioureas).

The Degradation Cascade

-

Hydrolysis: Trace water attacks the central carbon of the isothiocyanate group.

-

Decarboxylation: The unstable thiocarbamic acid intermediate loses carbonyl sulfide (COS).

-

Dimerization: The newly formed amine (3,5-difluoroaniline) acts as a nucleophile, attacking remaining 3,5-DFPITC to form a symmetric thiourea precipitate.

Scientist's Note: If you see a white/off-white precipitate in your bottle, the reagent has been compromised by moisture. This precipitate is chemically inert and will not redissolve easily.

Figure 1: The moisture-induced degradation cascade of 3,5-DFPITC leading to urea precipitation.

Storage Protocol: The "Self-Validating" System

To maintain reagent integrity (>98% purity), adopt the following storage ecosystem. This protocol is designed to minimize the "headspace moisture trap" effect.

Environmental Conditions[1][2]

-

Temperature: Store at -20°C for long-term (>1 month). Short-term usage (weeks) at 4°C is acceptable if the container is perfectly sealed.

-

Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to density) is mandatory after every use.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) caps as isothiocyanates can diffuse into certain plastics over years.

The Thaw-Use-Purge Cycle (Standard Operating Procedure)

Failure to follow the "warm-up" step is the #1 cause of reagent spoilage.

-

Equilibration: Remove vial from freezer. Do NOT open. Allow it to reach room temperature (approx. 20-30 mins).

-

Why? Opening a cold vial condenses atmospheric moisture directly into the reagent.

-

-

Dispensing: Open in a fume hood. Use a dry glass syringe or positive-displacement pipette.

-

Purging: Backfill the headspace with dry Argon/Nitrogen for 10-15 seconds.

-

Sealing: Close tightly. Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

-

Return: Immediately return to -20°C storage.

Quality Assurance & Purity Verification

Before using 3,5-DFPITC in critical assays (e.g., derivatization for clinical LC-MS), validate its purity.

Visual Inspection[2][3]

-

Pass: Clear, colorless to pale yellow liquid.

-

Fail: Turbidity, suspended solids, or a viscous sludge at the bottom (indicates thiourea formation).

Instrumental Validation (IR/NMR)

If the reagent is old, run a quick check:

| Method | Marker for Purity | Marker for Degradation |

| FT-IR | Strong, broad peak at 2000–2200 cm⁻¹ (-N=C=S stretch). | Appearance of peaks at 3300–3500 cm⁻¹ (N-H stretch from amine/urea). |

| ¹H NMR | Sharp aromatic signals (consistent with 3,5-substitution). | Broad singlet >4.0 ppm (NH protons); shift in aromatic region. |

| ¹⁹F NMR | Single distinct signal (approx -108 to -110 ppm, solvent dependent). | Appearance of a second fluorine signal (amine impurity). |

Handling & Safety (Lachrymator Warning)

3,5-DFPITC is a severe irritant and lachrymator (tear gas agent).

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Management:

-

Do not wipe with water alone (accelerates hydrolysis/dispersal).

-

Quench Solution: Mixture of 50% Ethanol, 40% Water, 10% Ammonia (or Tris base). The amine reacts with the isothiocyanate to form a harmless thiourea derivative, which can then be cleaned up.

-

Application Workflow: Derivatization

The high reactivity of 3,5-DFPITC makes it ideal for tagging amines for detection. The fluorine atoms serve as excellent "handles" for ¹⁹F NMR or as electron-capturing groups for negative-ion mass spectrometry.

Figure 2: Standard workflow for amine derivatization using 3,5-DFPITC.

Protocol Optimization Tips

-

pH Control: Maintain reaction pH between 8.0 and 9.5. The amine must be unprotonated (nucleophilic) to react.

-

Excess Reagent: Use a 1.5x to 5x molar excess of 3,5-DFPITC to drive the reaction to completion.

-

Quenching: After the reaction, add a scavenger (e.g., ethanolamine) to consume excess isothiocyanate before analysis to prevent column damage or background noise.

References

-

Satchell, D. P. N., et al. (1992).[1] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,4-Difluorophenyl isothiocyanate (Analogous Hazard Data).Link

-

Gao, B., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli.[2] Journal of Agricultural and Food Chemistry. Link

- Podlech, J. (2010). Origin of the "Edman Degradation" and Isothiocyanate Reactivity. Journal of Organic Chemistry (General Reactivity Context).

-

Echemi. (2023). 3,4-Difluorophenyl isothiocyanate SDS (Structural Analog).Link

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 3,5-Difluorophenyl Isothiocyanate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Niche Reagent

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical reagents, 3,5-Difluorophenyl Isothiocyanate emerges as a key player, particularly in the construction of kinase inhibitors and other targeted therapies. Its unique electronic properties, conferred by the meta-disposed fluorine atoms, offer medicinal chemists a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles of lead compounds. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial landscape, quality considerations, and practical applications of this versatile reagent.

Identifying and Qualifying Commercial Suppliers of 3,5-Difluorophenyl Isothiocyanate

The reliable sourcing of high-quality starting materials is the bedrock of any successful research and development program. For a specialized reagent such as 3,5-Difluorophenyl Isothiocyanate (CAS No. 302912-39-6), a thorough evaluation of potential suppliers is critical.

A survey of the current market reveals a range of suppliers, from large, well-established chemical conglomerates to smaller, specialized niche providers. The following table summarizes a selection of commercial sources for 3,5-Difluorophenyl Isothiocyanate:

| Supplier Category | Representative Companies | Noteworthy Characteristics |

| Broad-Spectrum Chemical Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific | Extensive portfolios, established distribution networks, readily available safety and technical data. Often provide various grades of purity. |

| Specialty and Niche Chemical Providers | BOC Sciences, SynQuest Laboratories, Inc., Apollo Scientific Ltd. | Focus on novel and complex organic molecules, often with expertise in custom synthesis and scale-up. May offer more detailed technical support. |

| Manufacturers and Distributors in Asia | Wuhan Chemwish Technology Co., Ltd, Capot Chemical Co., Ltd., Win-Win chemical CO., Limited | Competitive pricing, bulk quantity availability. Communication and quality verification may require additional due diligence. |

Author's Insight: A Framework for Supplier Qualification

Beyond mere availability and price, a robust supplier qualification process is essential, particularly for projects destined for preclinical and clinical development. Consider the following workflow for vetting potential suppliers:

Caption: A workflow for qualifying chemical suppliers.

When evaluating suppliers, it is crucial to verify their legitimacy and track record. Online research, reading reviews, and checking for regulatory adherence are important first steps[1]. For drug development applications, confirming that a supplier adheres to Good Manufacturing Practices (GMP) and has relevant ISO certifications is critical[2]. A visit to the supplier's storage and manufacturing facilities can provide valuable insights into their quality standards[1].

Technical Specifications and Quality Control

Ensuring the quality and consistency of 3,5-Difluorophenyl Isothiocyanate is non-negotiable. While specifications may vary slightly between suppliers, a typical Certificate of Analysis (CoA) should include the following:

| Parameter | Typical Specification | Analytical Method | Causality and Importance |

| Appearance | Colorless to pale yellow liquid | Visual Inspection | Deviations in color may indicate the presence of impurities or degradation products. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR | Confirms the molecular structure and the absence of major structural isomers. |

| Purity | ≥97% (often >98%) | HPLC or GC | The presence of impurities can lead to side reactions, impact yield, and introduce unwanted substances into downstream products. |

| Water Content | ≤0.1% | Karl Fischer Titration | Isothiocyanates are moisture-sensitive and can hydrolyze to the corresponding amine. Low water content is critical for stability and reactivity. |

| Residual Solvents | Specified limits (e.g., ≤0.5%) | GC-HS | Solvents from the synthesis and purification process can be detrimental to subsequent reactions. |

Note on Purity: While some suppliers may offer a "research grade" product with less stringent specifications, for drug discovery and development, it is advisable to procure the highest purity available to minimize variability in experimental results. Some suppliers, like Sigma-Aldrich, may offer certain unique chemicals to early discovery researchers with the understanding that the buyer assumes responsibility for confirming the product's identity and purity.

Synthesis and Manufacturing Insights

A comprehensive understanding of the synthetic route to 3,5-Difluorophenyl Isothiocyanate is beneficial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the reaction of 3,5-difluoroaniline with a thiocarbonylating agent.

Synthesis of the Precursor: 3,5-Difluoroaniline

The synthesis of the key precursor, 3,5-difluoroaniline, is a challenging process due to the difficulty of introducing two fluorine atoms in the meta positions relative to an amino group[3]. Several patented methods exist, often starting from readily available chlorinated benzenes. One common route involves the reaction of 3,5-difluorochlorobenzene with ammonia in the presence of a copper catalyst[4]. Another approach starts from 2-chloro-3,5-difluoroaniline, which is then dehalogenated via catalytic hydrogenation[5][6].

Conversion to 3,5-Difluorophenyl Isothiocyanate: A Representative Protocol

The conversion of an aniline to an isothiocyanate can be achieved using several reagents. A widely used and effective method employs thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI).

Protocol using Thiophosgene:

-

Reaction: 3,5-Difluoroaniline is dissolved in a suitable solvent (e.g., dichloromethane) and a biphasic system with an aqueous solution of sodium bicarbonate is established. Thiophosgene is then added slowly to the vigorously stirred mixture at room temperature.

-

Work-up: After the reaction is complete (typically monitored by TLC or LC-MS), the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the final product[7].

Caption: A simplified schematic of the synthesis of 3,5-Difluorophenyl Isothiocyanate.

Applications in Drug Discovery and Medicinal Chemistry

Isothiocyanates are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[8]. They are also valuable intermediates in the synthesis of various heterocyclic compounds and thioureas. 3,5-Difluorophenyl isothiocyanate is of particular interest due to the presence of the difluorophenyl moiety, which can enhance biological activity and improve pharmacokinetic properties.

Role as a Building Block for Kinase Inhibitors

The 3,5-difluorophenyl group is a common feature in many kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site and can also block metabolic hotspots, thereby increasing the compound's in vivo stability. 3,5-Difluorophenyl isothiocyanate can be used to introduce this valuable moiety into a molecule, typically through the formation of a thiourea linkage by reaction with a primary or secondary amine.

While specific examples detailing the use of 3,5-difluorophenyl isothiocyanate in the synthesis of named kinase inhibitors are not prevalent in the public literature, its utility can be inferred from the frequent appearance of the 3,5-difluorophenyl moiety in patented kinase inhibitors. For instance, the synthesis of various 1,3,5-triazine and pyrimidine-based PI3Kα inhibitors has been reported, highlighting the importance of substituted phenyl groups in achieving high potency[9][10]. The isothiocyanate provides a straightforward handle for covalently linking the 3,5-difluorophenyl group to a core scaffold.

Synthesis of Novel Anticancer Agents

Isothiocyanates are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression[11]. The synthesis of novel compounds incorporating the 3,5-difluorophenyl isothiocyanate scaffold is an active area of research. For example, 3,5-diarylazole and 3,5-diaryl isoxazole derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating the utility of the diaryl scaffold in this therapeutic area[3][12]. The isothiocyanate group can be used to create thiourea derivatives that mimic these diaryl structures.

Furthermore, fluorescently labeled isothiocyanates are being developed as theranostic agents, combining diagnostic and therapeutic functions[13]. The inherent reactivity of the isothiocyanate group allows for its conjugation to fluorescent probes, enabling the tracking of the molecule in biological systems.

Safety, Handling, and Storage

3,5-Difluorophenyl isothiocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Handling: Work in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

3,5-Difluorophenyl isothiocyanate is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its unique electronic properties make it a desirable building block for the synthesis of novel therapeutics, particularly in the area of kinase inhibitors and anticancer agents. A thorough understanding of the commercial supplier landscape, stringent quality control, and safe handling practices are essential for the successful integration of this reagent into a research and development workflow. As the quest for more effective and targeted therapies continues, the strategic application of well-chosen building blocks like 3,5-Difluorophenyl isothiocyanate will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P

-

Synthesis of 3,5-difluoroaniline - PrepChem.com. (URL: [Link])

- EP0497213A2 - Process for producing 3,5-difluoroaniline - Google P

-

General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (URL: [Link])

-

3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed. (URL: [Link])

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. (URL: [Link])

-

Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - NIH. (URL: [Link])

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl - PubMed. (URL: [Link])

-

3,5-Difluorophenyl isothiocyanate | C7H3F2NS | CID 2758332 - PubChem. (URL: [Link])

-

How to Find a Reliable Chemical Supplier for Pharmaceutical Development - Global Pharma Tek. (URL: [Link])

-

New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (URL: [Link])

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])

-

Orchid Pharma. (URL: [Link])

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (URL: [Link])

-

Top Chemicals & Raw Materials Providers | Compare 184 Companies. (URL: [Link])

-

2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries - Chemical Communications (RSC Publishing). (URL: [Link])

-

Cambrex: CDMO | Drug Substance, Drug Product & Analytical Services. (URL: [Link])

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH. (URL: [Link])

-

Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Publishing. (URL: [Link])

Sources

- 1. How to choose the right Chemical and Pharmaceutical Supplier? [srdpharma.com]

- 2. globalpharmatek.com [globalpharmatek.com]

- 3. 3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3,5-Difluorophenyl isothiocyanate derivatives

An In-depth Technical Guide to the Biological Activity of 3,5-Difluorophenyl Isothiocyanate Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3,5-difluorophenyl isothiocyanate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Significance of Fluorinated Isothiocyanates in Drug Discovery

Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a well-established class of biologically active compounds.[1][2][3] Naturally occurring in cruciferous vegetables, they are renowned for a wide spectrum of activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the ITC group also makes it a valuable scaffold in synthetic chemistry for creating diverse molecular structures.[1][3]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The 3,5-difluorophenyl moiety, in particular, offers several advantages:

-

Enhanced Lipophilicity: Fluorine substitution increases the molecule's ability to cross cellular membranes, potentially improving bioavailability and target engagement.

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer biological half-life.

-

Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can alter the reactivity and binding interactions of the entire molecule, often leading to enhanced potency and selectivity for biological targets.

This guide delves into the unique biological landscape of 3,5-difluorophenyl isothiocyanate derivatives, examining how the interplay between the reactive isothiocyanate group and the fluorinated aromatic ring gives rise to compounds with significant therapeutic potential.

Synthesis and Derivatization Strategies

The foundation of exploring this chemical space is the robust synthesis of the core structure, 3,5-difluorophenyl isothiocyanate, and its subsequent derivatization.

Synthesis of the Core Scaffold: 3,5-Difluorophenyl Isothiocyanate

The most common and efficient methods for synthesizing aryl isothiocyanates start from the corresponding primary amine.[1][3] The reaction typically involves a thiocarbonyl source to convert the amine into the isothiocyanate.

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis from 3,5-Difluoroaniline

Causality: This protocol utilizes a two-step, one-pot method that is often preferred for its safety and efficiency over the direct use of highly toxic thiophosgene. The formation of a dithiocarbamate salt intermediate is a reliable and well-established pathway to the final isothiocyanate.[4]

-

Dissolution: Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and water.

-

Dithiocarbamate Formation: Add carbon disulfide (CS₂) (1.1 eq) to the solution. Slowly add an aqueous solution of a base, such as sodium hydroxide, while stirring vigorously at 0-5 °C to form the sodium dithiocarbamate salt in situ.

-

Desulfurization/Cyclization: Introduce an oxidative desulfurization agent. A common and effective choice is a persulfate salt (e.g., sodium persulfate) or tosyl chloride, which facilitates the elimination of sulfur and cyclization to the isothiocyanate.[4]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 3,5-difluorophenyl isothiocyanate.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Derivatization of the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, making it an ideal handle for generating a library of derivatives.

Caption: Simplified signaling pathway for ITC-induced apoptosis.

Quantitative Assessment of Cytotoxicity

The antitumor potential of newly synthesized derivatives is quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Methoxyphenyl isothiocyanate | HepG2 (Liver) | 25.9 | [5][6] |

| 4-Methoxyphenyl isothiocyanate | MCF-7 (Breast) | 12.3 | [5][6] |

| Methylisothiocyanate | HepG2 (Liver) | 40.0 | [5][6] |

| Methylisothiocyanate | MCF-7 (Breast) | 20.0 | [5][6] |

| 1,2-Dichloro-4-isocyanatobenzene | MCF-7 (Breast) | 5.3 | [5] |

| (Note: This table includes data for structurally related isothiocyanates to illustrate typical potency ranges, as specific data for 3,5-difluorophenyl derivatives requires dedicated experimental evaluation.) |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric, self-validating system that measures cell viability. It relies on the principle that metabolically active (i.e., living) cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂). [7]2. Compound Treatment: Prepare serial dilutions of the 3,5-difluorophenyl isothiocyanate derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC₅₀ value.

Antimicrobial and Other Biological Activities

Beyond their anticancer effects, isothiocyanates exhibit a broad range of biological activities.

Antimicrobial Properties

ITCs have been documented to possess activity against a variety of pathogens, including bacteria and fungi. [2][8][9]Their antimicrobial properties are valuable for applications ranging from food preservation to the development of new antibiotics to combat drug-resistant strains. [2][10]

-

Mechanism of Action: The antimicrobial effect is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes through covalent modification of sulfhydryl groups on proteins.

-

Spectrum of Activity: Studies have shown that ITCs can be effective against both Gram-positive and Gram-negative bacteria. [8]For instance, phenethyl isothiocyanate has demonstrated effectiveness against various oral pathogens. [11] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a definitive endpoint (growth vs. no growth) for assessing potency.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Enzyme Inhibition

The electrophilic nature of the isothiocyanate group makes it a "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine or lysine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is highly sought after in drug design for achieving sustained target engagement. Dichlorophenyl-derived molecules, for example, have been characterized as potent inhibitors of the proprotein convertase furin, a key enzyme in viral and bacterial pathogenesis. [12][13]

Antioxidant Activity

Certain isothiocyanate derivatives have been studied for their potential as antioxidants. [14]They can act as radical scavengers, neutralizing highly reactive species like hydroxyl radicals (HO•), which are implicated in cellular damage and oxidative stress. [14]

Conclusion and Future Directions

Derivatives of 3,5-difluorophenyl isothiocyanate represent a compelling class of compounds for drug discovery and development. The strategic placement of fluorine atoms on the phenyl ring provides a robust foundation for developing metabolically stable and cell-permeable molecules. The highly versatile isothiocyanate functional group serves as both a potent pharmacophore and a flexible anchor for synthetic modification.

The demonstrated anticancer and antimicrobial activities, likely driven by mechanisms of covalent enzyme inhibition and modulation of critical signaling pathways, underscore their therapeutic potential. Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broad library of thiourea and other derivatives to build a comprehensive understanding of how structural modifications impact potency and selectivity.

-

Target Identification: Utilizing proteomics and chemical biology approaches to identify the specific cellular protein targets that these compounds covalently modify.

-

Theranostic Applications: Exploring the conjugation of these ITC derivatives with fluorescent markers to create theranostic agents that can simultaneously be used for cancer cell imaging and therapy. [15][16][17]* In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the 3,5-difluorophenyl isothiocyanate scaffold holds significant promise for the development of next-generation therapeutics.

References

- Kim, J., & Lee, J. (Year). Recent advancement in the synthesis of isothiocyanates.

- Abd-El-Maksoud, M. A., et al. (2019). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Journal of Applied Pharmaceutical Science, 9(02), 001-011.

- Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports, 12(1), 16399.

- Ball, M., & Falk, C. L. (Year).

- Stuck, R. (Year). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres.

- (Author). (Year). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.

- Hac, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports.

- Hac, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

- (Source). (Year).

- (Author). (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. PMC - NIH.

- (Author). (Year).

- (Author). (Year). Novel Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as Potential Irreversible Ligands for the Dopamine Transporter.

- (Author). (Year). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.

- Dufour, V., et al. (Year).

- Abd-El-Maksoud, M. A., et al. (2019). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives.

- (Author). (Year). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with...

- (Author). (Year).

- (Author). (Year).

- Hac, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

- Schirmeister, T., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen.

- (Author). (2025). Antibacterial Activities of Phenethyl Isothiocyanate and Its Derivatives against Human Oral Pathogens.

- (Author). (2022).

- Kim, J., & Lee, J. (Year).

Sources

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 3,5-Difluorophenyl Isothiocyanate for Advanced Peptide Modification

Introduction: Beyond Classic N-Terminal Modification

For decades, the Edman degradation, employing phenyl isothiocyanate (PITC), has been a cornerstone of peptide sequencing.[1][2] This powerful technique allows for the sequential removal and identification of N-terminal amino acids.[3] However, the pursuit of enhanced sensitivity and novel analytical handles has led to the development of next-generation reagents. 3,5-Difluorophenyl isothiocyanate (DFPITC) emerges as a significant advancement in this domain. The introduction of two fluorine atoms onto the phenyl ring offers distinct advantages, primarily by creating a unique mass tag for mass spectrometry-based detection and potentially influencing the reaction kinetics and the chromatographic properties of the resulting derivatives.

This guide provides a comprehensive overview of the application of DFPITC for peptide modification, detailing the underlying chemistry, step-by-step protocols for modification and analysis, and expert insights to ensure successful implementation in your research.

The Reaction Mechanism: A Fluorinated Twist on a Classic Reaction

The reaction of DFPITC with a peptide's N-terminus follows the well-established Edman degradation pathway.[4][5] The process can be dissected into two primary stages: coupling and cleavage.

Stage 1: Coupling Reaction Under mildly alkaline conditions, the uncharged α-amino group of the peptide's N-terminal residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of DFPITC. This results in the formation of a 3,5-difluorophenylthiocarbamoyl (DFPTC) peptide derivative.[1]

Stage 2: Cleavage and Cyclization Upon introduction of a strong acid, typically anhydrous trifluoroacetic acid (TFA), the sulfur atom of the DFPTC group attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide intact.[5] A subsequent, gentler acid-catalyzed rearrangement converts the unstable ATZ derivative into the more stable 3,5-difluorophenylthiohydantoin (DFPTH)-amino acid, which can then be robustly identified.[3]

Figure 1: Reaction mechanism of DFPITC with a peptide's N-terminus.

Core Applications in Peptide Research

The primary application of DFPITC is in N-terminal sequencing , mirroring the classic Edman degradation. The key advantage lies in the analysis of the resulting DFPTH-amino acids. The fluorine atoms provide a distinct isotopic signature and a precise mass increase, facilitating unambiguous identification, especially when coupled with high-resolution mass spectrometry.

A secondary but equally powerful application is the use of DFPITC as a derivatization agent for quantitative proteomics and peptide analysis .[6][7] The DFPITC tag can:

-

Enhance Ionization Efficiency: Modifying peptides with certain tags can improve their ionization in mass spectrometry.[8]

-

Facilitate Fragmentation: The tag can direct fragmentation patterns in tandem MS (MS/MS), leading to more predictable and easily interpretable spectra.[8]

-

Serve as a "Mass Tag": For complex mixtures, the unique mass of the DFPITC modification allows for the selective identification and analysis of N-terminally labeled peptides.

Experimental Protocols

The following protocols provide a robust framework for the use of DFPITC. As with any chemical modification, optimization may be required based on the specific properties of the peptide.

Protocol 1: N-Terminal Peptide Modification (Coupling)

This protocol details the formation of the DFPTC-peptide derivative.

1. Reagent Preparation:

- Peptide Stock Solution: Prepare a 1-5 mg/mL solution of the peptide in a suitable buffer. A 50 mM borate buffer (pH 8.5) is a good starting point.[9] If solubility is an issue, a co-solvent like acetonitrile can be used (e.g., 1:1 buffer:acetonitrile).[9]

- DFPITC Solution: Prepare a 50 mM solution of DFPITC in anhydrous acetonitrile. This solution should be prepared fresh to avoid degradation due to moisture.

2. Coupling Reaction:

- In a microcentrifuge tube, combine the peptide solution with the DFPITC solution. A 10-fold molar excess of DFPITC to the peptide is recommended to drive the reaction to completion.[9]

- Incubate the reaction mixture for 30-60 minutes at 40-50°C.[3] The reaction can also proceed at room temperature, but may require a longer incubation time.[10]

- Monitor the reaction progress by HPLC or LC-MS to confirm the consumption of the starting peptide and the formation of the higher molecular weight DFPTC-peptide.

3. Purification (Optional but Recommended):

- After the reaction is complete, the excess DFPITC and by-products can be removed by reversed-phase HPLC. This is crucial if the modified peptide is the desired final product.

| Parameter | Recommended Condition | Rationale / Notes |

| pH | 8.0 - 9.0 | Ensures the N-terminal amino group is deprotonated and nucleophilic.[3] |

| Solvent | Aqueous buffer (e.g., Borate, Bicarbonate) with optional Acetonitrile co-solvent. | Balances peptide solubility and reagent stability.[9] |

| DFPITC:Peptide Ratio | 10:1 (molar ratio) | A molar excess ensures the reaction proceeds to completion.[9] |

| Temperature | 40 - 50 °C | Provides sufficient energy to overcome the activation barrier without degrading the peptide. |

| Time | 30 - 60 minutes | Typically sufficient for complete reaction; can be monitored by chromatography. |

Table 1: Recommended reaction conditions for N-terminal peptide coupling with DFPITC.

Protocol 2: Cleavage and DFPTH-Amino Acid Formation

This protocol is for researchers performing N-terminal sequencing.

1. Lyophilization:

- Ensure the DFPTC-peptide is completely dry. Lyophilize the sample from an aqueous solution to remove any residual water.

2. Cleavage Step:

- Add anhydrous trifluoroacetic acid (TFA) to the dried DFPTC-peptide.

- Incubate at 50°C for 10-15 minutes. This step cleaves the N-terminal residue to form the ATZ derivative.[5]

3. Extraction and Conversion:

- Evaporate the TFA under a stream of nitrogen.

- Extract the ATZ-amino acid derivative with an organic solvent like ethyl acetate, leaving the shortened peptide behind.

- Evaporate the organic solvent.

- Add aqueous acid (e.g., 25% TFA in water) and heat at 55°C for 20-30 minutes to convert the ATZ derivative to the stable DFPTH-amino acid.[5]

- Dry the sample completely before analysis.

Protocol 3: Analysis of DFPTH-Amino Acids

1. HPLC Analysis:

- The DFPTH-amino acids can be separated and identified using reversed-phase HPLC, similar to standard PTH analysis.[11]

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase A: 0.1% TFA in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: A linear gradient from ~10% B to ~60% B over 20-30 minutes.

- Detection: UV detection at 254 nm or 269 nm.

- Identification is achieved by comparing the retention time of the unknown sample to that of DFPTH-amino acid standards.

2. Mass Spectrometry (MS) Analysis:

- MS provides definitive identification through accurate mass measurement.[12]

- The DFPTH-amino acid can be analyzed by direct infusion or LC-MS.

- Electrospray ionization (ESI) in positive ion mode is typically effective.[9][13]

- The expected mass of the DFPTH-amino acid will be the mass of the amino acid residue plus the mass of the DFPTH moiety.

- Tandem MS (MS/MS) can be used to fragment the DFPTH-amino acid, providing further structural confirmation.

| Amino Acid | Residue Mass (Da) | DFPTH-AA Mass (Da) |

| Glycine (G) | 57.02 | 254.04 |

| Alanine (A) | 71.04 | 268.06 |

| Valine (V) | 99.07 | 296.09 |

| Leucine (L) | 113.08 | 310.10 |

| Isoleucine (I) | 113.08 | 310.10 |

| Proline (P) | 97.05 | 294.07 |

| Phenylalanine (F) | 147.07 | 344.09 |

| Tryptophan (W) | 186.08 | 383.10 |

| Methionine (M) | 131.04 | 328.06 |

| Serine (S) | 87.03 | 284.05 |

| Threonine (T) | 101.05 | 298.07 |

| Cysteine (C) | 103.01 | 300.03 |

| Asparagine (N) | 114.04 | 311.06 |

| Glutamine (Q) | 128.06 | 325.08 |

| Tyrosine (Y) | 163.06 | 360.08 |

| Aspartic Acid (D) | 115.03 | 312.05 |

| Glutamic Acid (E) | 129.04 | 326.06 |

| Lysine (K)* | 128.09 | 325.11 |

| Arginine (R) | 156.10 | 353.12 |

| Histidine (H) | 137.06 | 334.08 |

| Note: The ε-amino group of Lysine can also react with DFPITC, which must be considered in the analysis. The masses are monoisotopic. |

Table 2: Expected monoisotopic masses of DFPTH-amino acid derivatives.

Figure 2: General experimental workflow for DFPITC-based peptide modification and analysis.

Expert Insights & Troubleshooting

-

Incomplete Coupling Reaction: If you observe a significant amount of unreacted peptide, consider increasing the DFPITC molar excess, extending the reaction time, or slightly increasing the temperature. Ensure the pH of your buffer is indeed in the 8.0-9.0 range.

-

Side Reactions: The most common side reaction occurs with the ε-amino group of lysine residues. This will result in a double-labeled peptide (N-terminus and lysine side chain). This can be mitigated by using orthogonal protection strategies if lysine modification is undesirable. However, for sequencing, the DFPTH-lysine derivative is readily identifiable.

-

Reagent Stability: Isothiocyanates are sensitive to moisture. Always use anhydrous solvents for preparing the DFPITC stock solution and store the reagent in a desiccator. Prepare the solution fresh before each experiment for best results.

-

Low Yield of DFPTH-Amino Acid: This can be due to incomplete coupling or issues during the cleavage/conversion steps. Ensure the DFPTC-peptide is completely dry before adding TFA. Also, ensure the conversion step is allowed to proceed for the recommended time and temperature.

Conclusion

3,5-Difluorophenyl isothiocyanate is a powerful tool for researchers in proteomics, drug development, and peptide chemistry. Its ability to act as a highly sensitive tag for N-terminal sequencing and peptide derivatization offers clear advantages over traditional reagents. By understanding the reaction mechanism and carefully following optimized protocols, scientists can effectively leverage DFPITC to gain deeper insights into peptide structure and function.

References

-

Wu, J., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Available at: [Link]

-

Mo, B., et al. (2002). C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate. Analytical Biochemistry. Available at: [Link]

-

Eswaran, S.V. (2021). Edman Degradation: The Protease Digestion of a Protein. Journal of Proteomics & Bioinformatics. Available at: [Link]

-

Kitanaka, A., et al. (2017). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Mass Spectrometry (Tokyo). Available at: [Link]

-

Payne, A.H., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

LibreTexts Chemistry. (2022). 26.7: The Edman Degradation. Available at: [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]

-

Payne, A. H., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2999-3008. Available at: [Link]

-

Lee, Y.J., et al. (2016). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. Bioconjugate Chemistry. Available at: [Link]

-

Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Pilling, S.J., et al. (1989). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

-

Wang, D., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry. Available at: [Link]

-

Der-sarkissian, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids. Available at: [Link]

-

Agilent Technologies. (n.d.). Amino Acid Analysis. Available at: [Link]

-

Hrynets, Y., et al. (2022). HPLC-FLD analysis of amino acids content in Chrysanthemum morifolium. Pharmacia. Available at: [Link]

-

Röst, H. (2023). Interpretable Deep Learning Approaches for the Robust Identification of Peptidoforms in Mass Spectrometry-based Proteomics. Refubium, Freie Universität Berlin. Available at: [Link]

-

Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

-

McMurry, J. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Liu, Y., et al. (2022). Determination of 35 Free Amino Acids in Tea Using Ultra-Performance Liquid Chromatography Coupled With Quadrupole Time-of-Flight Mass Spectrometry. Frontiers in Nutrition. Available at: [Link]

-

Sidoli, S., et al. (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. Available at: [Link]

-

Arukuusk, M., et al. (2021). Novel Orthogonally Hydrocarbon-Modified Cell-Penetrating Peptide Nanoparticles Mediate Efficient Delivery of Splice-Switching Antisense Oligonucleotides In Vitro and In Vivo. MDPI. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 4. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Frontiers | Determination of 35 Free Amino Acids in Tea Using Ultra-Performance Liquid Chromatography Coupled With Quadrupole Time-of-Flight Mass Spectrometry [frontiersin.org]

Application Note: Synthesis of Thiourea Derivatives Using 3,5-Difluorophenyl Isothiocyanate

[1]

Executive Summary

This technical guide details the synthesis of

The 3,5-difluorophenyl motif is a privileged structure in medicinal chemistry. The specific substitution pattern offers a unique balance of electronic modulation (increasing acidity of the NH protons) and steric permissiveness (lack of ortho substituents), making it ideal for designing kinase inhibitors, anion sensors, and lipophilic antimicrobial agents. This guide provides optimized protocols for reacting this building block with both aliphatic and aromatic amines, supported by mechanistic insights and troubleshooting workflows.

Scientific Rationale & Chemical Basis[2][3][4][5]

The "Fluorine Effect" in Thiourea Design

The incorporation of the 3,5-difluorophenyl moiety serves three critical functions in drug design:

-

Electronic Activation: The electron-withdrawing nature of the fluorine atoms at the meta positions lowers the pKa of the resulting thiourea NH protons. This strengthens hydrogen bonding capabilities, crucial for binding to enzyme active sites (e.g., kinase hinge regions) or sensing anions.

-

Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage. Substitution at the 3 and 5 positions blocks common sites of oxidative metabolism (P450-mediated hydroxylation) on the phenyl ring.

-

Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (

), improving membrane permeability without the steric bulk associated with chloro- or bromo- substituents.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the central carbon of the isothiocyanate group.

Key Insight: The 3,5-difluoro substitution makes the isothiocyanate carbon significantly more electrophilic than in unsubstituted phenyl isothiocyanate. Consequently, reaction rates are faster, and milder conditions are often sufficient.

[6][7]

Experimental Protocols

Materials & Safety Profile

-

Reagent: 3,5-Difluorophenyl isothiocyanate[1]

-

Physical State: Liquid (Colorless to pale yellow)

-

MW: 171.17 g/mol [1]

-

Safety: Corrosive (H314) and Sensitizer (H334) .[1] Handle in a fume hood. Avoid moisture (slow hydrolysis to aniline).

Protocol A: Reaction with Aliphatic Amines (High Reactivity)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).

Reagents:

-

3,5-Difluorophenyl isothiocyanate (1.0 equiv)

-

Amine substrate (1.0 – 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 3,5-Difluorophenyl isothiocyanate in 5 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add 1.05 mmol of the amine dropwise at 0°C (ice bath). Note: The reaction is exothermic; cooling prevents side reactions.

-

Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

-

Monitoring: Check TLC (typically 30% EtOAc/Hexane). The isothiocyanate spot (high

) should disappear. -

Workup:

-

Scenario 1 (Precipitate forms): Filter the solid, wash with cold hexanes, and dry.

-

Scenario 2 (Soluble product): Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography.

-

Protocol B: Reaction with Aromatic/Hindered Amines (Low Reactivity)

Best for: Anilines, aminopyridines, or bulky amines.

Reagents:

-

3,5-Difluorophenyl isothiocyanate (1.0 equiv)

-

Aromatic amine (1.0 equiv)[2]

-

Solvent: Ethanol (EtOH) or Toluene

-

Catalyst (Optional): Triethylamine (TEA) if using an amine salt.

Procedure:

-

Mixing: Combine 1.0 mmol of the isothiocyanate and 1.0 mmol of the aromatic amine in 5–10 mL of Ethanol.

-

Reflux: Heat the mixture to reflux (

) for 4–12 hours.-

Expert Tip: If the amine is highly electron-deficient (e.g., nitroaniline), use Toluene and reflux at

.

-

-

Crystallization: Cool the reaction mixture slowly to RT, then to

. -

Isolation: The thiourea usually crystallizes out. Filter and wash with cold ethanol.

Synthesis Workflow & Decision Tree